![molecular formula C6H4N2S B1319707 Thiazolo[5,4-b]pyridine CAS No. 273-84-7](/img/structure/B1319707.png)

Thiazolo[5,4-b]pyridine

Descripción general

Descripción

Thiazolo[5,4-b]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion creates a bicyclic system that is of significant interest in medicinal chemistry due to its potential biological activities. This compound derivatives have been studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Mecanismo De Acción

Target of Action

Thiazolo[5,4-b]pyridine primarily targets the c-KIT protein . The c-KIT protein is a type of tyrosine kinase receptor that plays a crucial role in cell signaling . Dysfunctions of c-KIT, such as overexpression and point mutation, can lead to tumorigenesis .

Mode of Action

This compound interacts with its target, the c-KIT protein, by inhibiting its activity . This inhibition can suppress the proliferation of certain cancer cells, such as GIST-T1 cancer cells . This compound is particularly effective against certain mutations of c-KIT that are resistant to other inhibitors, such as imatinib .

Biochemical Pathways

The inhibition of c-KIT by this compound affects the downstream signaling pathways of c-KIT . These pathways are involved in various cellular processes, including cell growth, survival, proliferation, and differentiation . By inhibiting c-KIT, this compound can disrupt these processes and inhibit the growth of cancer cells .

Pharmacokinetics

The effectiveness of this compound against certain cancer cells suggests that it has sufficient bioavailability to reach its target and exert its effects .

Result of Action

The action of this compound at the molecular level results in the inhibition of c-KIT and disruption of its downstream signaling pathways . At the cellular level, this leads to the suppression of cancer cell proliferation, induction of apoptosis and cell cycle arrest, and inhibition of migration and invasion .

Análisis Bioquímico

Biochemical Properties

Thiazolo[5,4-b]pyridine plays a crucial role in several biochemical reactions. It has been identified as a potent inhibitor of the c-KIT enzyme, which is a receptor tyrosine kinase involved in cell signaling pathways . By inhibiting c-KIT, this compound can modulate various cellular processes, including cell proliferation and differentiation. Additionally, this compound interacts with other biomolecules such as proteins and enzymes, influencing their activity and stability. For instance, this compound derivatives have shown the ability to inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation. Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of the c-KIT enzyme, preventing its phosphorylation and subsequent activation . By inhibiting c-KIT, this compound disrupts downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis. Additionally, this compound can modulate the activity of other enzymes and proteins, further influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity against c-KIT and other enzymes . Prolonged exposure to this compound can lead to degradation and reduced efficacy. Long-term studies have also indicated that this compound can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production in cancer cells . Additionally, this compound can modulate the activity of enzymes involved in lipid metabolism, further influencing cellular energy balance and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This compound can also bind to plasma proteins, influencing its distribution and bioavailability in tissues . These interactions play a critical role in determining the pharmacokinetics and therapeutic efficacy of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular localization of this compound, directing it to specific compartments or organelles . These localization patterns are essential for understanding the molecular mechanisms and therapeutic potential of this compound.

Métodos De Preparación

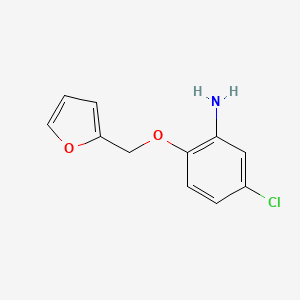

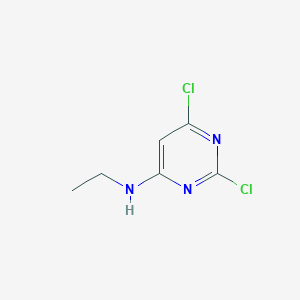

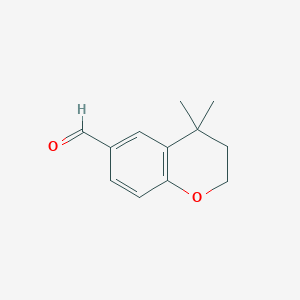

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring with a pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which undergo cyclization with pyridine derivatives under specific conditions. For instance, the reaction of thiazole with 2-bromo-3-pyridinecarbonitrile in the presence of a base like potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated this compound derivatives can react with nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the this compound scaffold .

Aplicaciones Científicas De Investigación

Thiazolo[5,4-b]pyridine and its derivatives have a wide range of applications in scientific research:

Chemistry: Used as building blocks in the synthesis of more complex heterocyclic compounds.

Biology: Studied for their potential as enzyme inhibitors and receptor modulators.

Medicine: Investigated for their anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

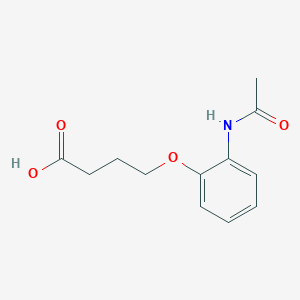

Comparación Con Compuestos Similares

Thiazolo[4,5-b]pyridine: Another fused heterocyclic system with similar biological activities.

Pyrano[2,3-d]thiazole: Known for its diverse pharmacological properties.

Thiazolopyrimidine: Studied for its anti-inflammatory and antimicrobial effects.

Uniqueness: Thiazolo[5,4-b]pyridine is unique due to its specific fusion of thiazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with targeted biological activities .

Propiedades

IUPAC Name |

[1,3]thiazolo[5,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c1-2-5-6(7-3-1)9-4-8-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIHKLWVLPBMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600423 | |

| Record name | [1,3]Thiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-84-7 | |

| Record name | [1,3]Thiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of thiazolo[5,4-b]pyridine?

A1: The molecular formula of this compound is C7H5N3S. It has a molecular weight of 163.21 g/mol.

Q2: What spectroscopic techniques are typically used to characterize this compound derivatives?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly employed to confirm the structure of synthesized this compound derivatives [, ].

Q3: What are some key biological targets of this compound derivatives?

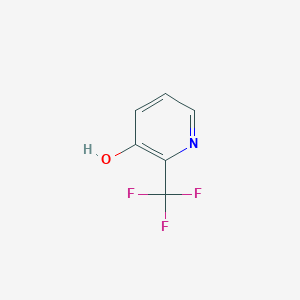

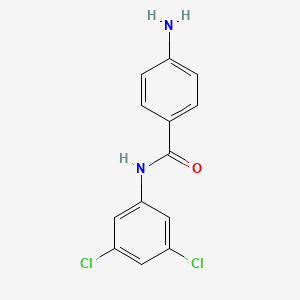

A3: Research has identified this compound derivatives as potent inhibitors of various enzymes, including Phosphoinositide 3-Kinase (PI3K) [], c-KIT [], RAF kinases [, ], and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [].

Q4: How does the sulfonamide functionality influence PI3Kα inhibitory activity in thiazolo[5,4-b]pyridines?

A4: Studies suggest that the presence of a sulfonamide group is crucial for potent PI3Kα inhibitory activity. Specifically, 2-chloro-4-fluorophenyl sulfonamide and 5-chlorothiophene-2-sulfonamide substitutions have demonstrated nanomolar IC50 values [].

Q5: What is the role of the pyridyl group attached to the this compound core in terms of PI3Kα inhibitory potency?

A5: Replacing the pyridyl group with a phenyl group leads to a substantial reduction in PI3Kα inhibitory activity, highlighting the importance of the pyridyl moiety for maintaining potency [].

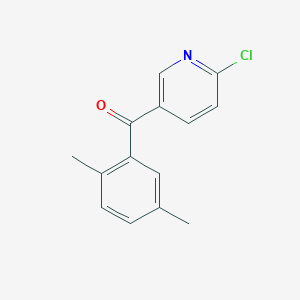

Q6: How does the presence of a 7-cyano group affect the activity and selectivity of 1,3-benzothiazole derivatives, which are structurally related to this compound?

A6: Incorporating a 7-cyano group into the 1,3-benzothiazole scaffold significantly enhances RAF kinase inhibition while also improving selectivity against VEGFR2. This modification allows the compound to fit precisely within the BRAF selectivity pocket, as revealed by co-crystal structure analysis [].

Q7: What is the significance of the 3-(trifluoromethyl)phenyl acetamide moiety in DFG-out binding RAF inhibitors derived from this compound?

A7: This moiety interacts favorably with a hydrophobic back pocket within the DFG-out conformation of RAF kinases. This interaction contributes to both the potency and selectivity of these inhibitors [].

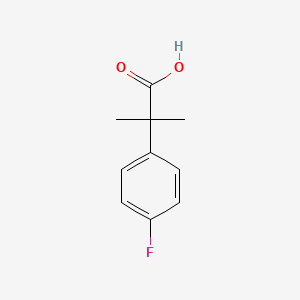

Q8: What structural features of thiazolo[5,4-b]pyridines contribute to their inhibitory activity against β-amyloid fibrillization?

A8: this compound derivatives, particularly those with a methoxy group at the C-5 position, have shown significant inhibitory activity against β-amyloid fibrillization, even surpassing the potency of curcumin in some cases [].

Q9: How do this compound derivatives interact with their target proteins at a molecular level?

A9: Docking studies indicate that the nitrogen-containing heterocyclic core of this compound directly interacts with the kinase active site, forming crucial hydrogen bonds that contribute to its inhibitory activity [].

Q10: What are the downstream effects of inhibiting c-KIT with this compound derivatives in the context of cancer?

A10: Inhibiting c-KIT with these compounds effectively blocks downstream signaling pathways, ultimately leading to a decrease in cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest [].

Q11: What cell lines are particularly sensitive to the effects of this compound-based RAF inhibitors?

A11: Both BRAF-mutant (e.g., A375 melanoma cells) and NRAS-mutant (e.g., HMVII melanoma cells) cancer cell lines exhibit marked sensitivity to the growth-inhibitory effects of these inhibitors, suggesting their potential utility in treating a broader range of cancers with MAPK pathway activation [].

Q12: Has the in vivo efficacy of this compound derivatives been demonstrated in preclinical models?

A12: Yes, in vivo studies using rat xenograft models of both A375 (BRAFV600E) and HMVII (NRASQ61K) melanomas have shown that this compound-based RAF inhibitors like TAK-632 possess significant antitumor activity. Notably, these compounds induced tumor regression without causing significant weight loss in the animals [].

Q13: Have any this compound derivatives entered clinical trials?

A13: While the provided research papers do not mention specific clinical trials, they highlight the potential of these compounds as therapeutic agents, especially for cancer and neurological disorders. Further research and development are necessary to translate these findings into clinical applications.

Q14: What are some common synthetic routes for preparing this compound derivatives?

A14: One common approach involves reacting appropriately substituted chloronitropyridines with thioamides or thioureas []. Other methods include multistep syntheses from commercially available starting materials [, ] and cyclization reactions of N-(2-chloro-3-pyridinyl)arylamides or thioamides [].

Q15: Can you describe a practical and efficient method for synthesizing 6-chloro-2-(chloromethyl)this compound, an important intermediate?

A15: This compound can be synthesized from 2-amino-5-chloropyridine through a five-step sequence with high yield. The final oxidation step has been optimized to improve the overall efficiency of the synthesis [, ].

Q16: What is the significance of using sabinene as a solvent in this compound synthesis?

A16: Sabinene, a bicyclic monoterpene derived from biomass, serves as an environmentally friendly alternative to conventional solvents. It is non-toxic, recyclable via distillation, and effective for this compound synthesis both under thermal and microwave irradiation conditions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)